REACTION_CXSMILES
|
Br[CH2:2][C:3]([CH3:7])([CH3:6])[CH2:4][OH:5].[NH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C([O-])([O-])=O.[K+].[K+].[I-].[K+]>CC(N(C)C)=O>[CH3:6][C:3]([CH3:7])([CH2:2][N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[CH2:4][OH:5] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCC(CO)(C)C
|
Name
|
|
Quantity
|
17.78 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvents
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in diluted aqueous HCl solution
|
Type
|
WASH
|
Details
|
washed with EtOAc (3×)
|
Type
|
EXTRACTION
|
Details
|
some drops of 1N NaOH and extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(CN1CCCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |